1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid
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Overview
Description
1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid is a unique compound with the molecular formula C7H14N2O2S It is characterized by the presence of an amino group, a thioether linkage, and a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the cyclobutane derivative with an appropriate thiol compound under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thioether sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thioether linkage and amino groups play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. The compound’s unique structure allows it to fit into active sites of enzymes, thereby inhibiting or activating their function.
Comparison with Similar Compounds
1-Amino-1-cyclobutanecarboxylic acid: Lacks the thioether linkage, making it less versatile in certain applications.
2-Amino-3-[(2-aminoethyl)thio]propanoic acid: Contains a propanoic acid backbone instead of a cyclobutane ring, affecting its binding properties and reactivity.
Uniqueness: 1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid stands out due to its combination of a cyclobutane ring, thioether linkage, and amino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
413597-70-3 |
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Molecular Formula |
C7H14N2O2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
1-amino-3-(2-aminoethylsulfanyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2S/c8-1-2-12-5-3-7(9,4-5)6(10)11/h5H,1-4,8-9H2,(H,10,11) |
InChI Key |
QHFQQMLDEGHXRV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)O)N)SCCN |
Origin of Product |
United States |
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